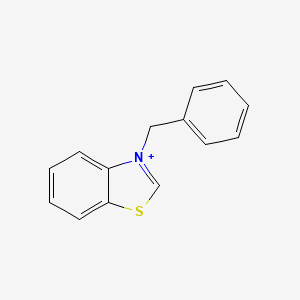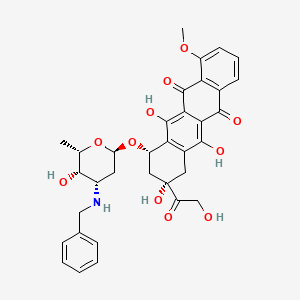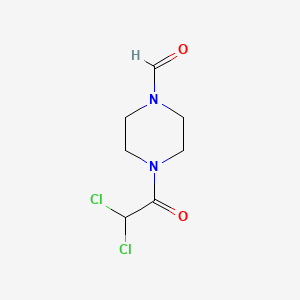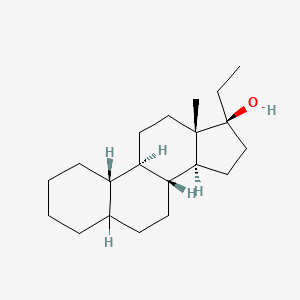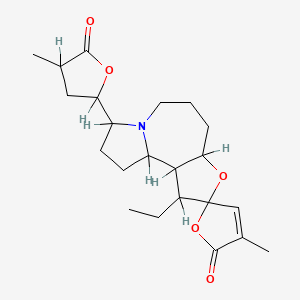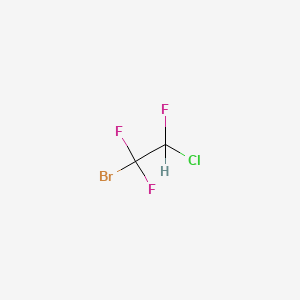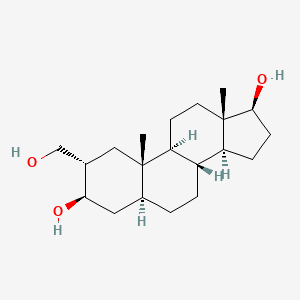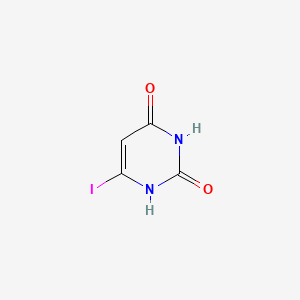
6-Iodouracile
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 6-iodouracil derivatives can be achieved through various chemical pathways. One method involves the reaction of 6-formyluracil with specific reagents to yield 6-ethynyluracil derivatives, which are subsequently converted into 6-iodouracil through halogenation processes. Another approach utilizes halogen-magnesium exchange reactions, wherein commercially available 5-iodouracil is reacted with magnesium reagents to produce trimagnesiated species, further reacting with electrophiles to yield 5-functionalized uracil derivatives, including 6-iodouracil analogs (Schroeder et al., 1982); (Kopp & Knochel, 2007).
Molecular Structure Analysis
The molecular structure of 6-iodouracil and its complexes has been extensively studied using X-ray diffraction and other analytical techniques. Studies have shown that 6-iodouracil forms stable hydrogen-bonded complexes with various purines and other molecules, indicating a versatile capability for molecular interactions. These structural insights are crucial for understanding the compound's chemical behavior and potential applications in nucleic acid research and drug design (Sakore et al., 1969).
Chemical Reactions and Properties
6-Iodouracil undergoes various chemical reactions, including photocrosslinking with proteins, which is facilitated by its iodine moiety. This property is particularly useful in studying nucleic acid-protein interactions. Additionally, the compound exhibits interesting photophysical behaviors, such as photoinduced C-I bond homolysis, which have implications for its use in photochemistry and molecular biology (Willis et al., 1993); (Dai et al., 2017).
Physical Properties Analysis
The physical properties of 6-iodouracil, such as solubility, melting point, and crystalline structure, are influenced by its molecular configuration and the presence of the iodine atom. These properties are essential for its application in various scientific fields, including material science and pharmaceuticals (Lutz et al., 2015).
Chemical Properties Analysis
6-Iodouracil's chemical properties, such as its reactivity with other molecules, its photostability, and its ability to form complexes with metals, are key to its applications in chemistry and biology. Its reactivity with thiols and its potential for forming stable complexes with various metal ions have been explored for their biological relevance and potential therapeutic applications (Sedor et al., 1974); (Singh et al., 1991).
Applications De Recherche Scientifique
Liaison halogène-oxygène
Le 6-iodouracile a été étudié pour ses propriétés de liaison halogène-oxygène {svg_1}. L'interaction la plus forte a été observée dans la structure du this compound, qui présentait la plus grande (13 %) réduction de la somme des rayons de van der Waals (vdW) pour les atomes en contact {svg_2}. Malgré cela, la liaison halogène joue un rôle dans la détermination de l'empilement cristallin des 6-halouraciles, agissant parallèlement aux liaisons hydrogène conventionnelles {svg_3}.
Ingénierie cristalline
La capacité générale des bases nucléiques pyrimidiniques à fournir des groupes donneurs d'électrons à la liaison halogène a été confirmée dans trois cristaux et cocristaux contenant de l'uracile avec l'atome d'halogène en position C6 {svg_4}. Dans ces composés, parmi les deux atomes d'oxygène nucléophiles dans la partie C=O, seul l'oxygène carbonyle urée O1 peut agir comme accepteur de liaison halogène, n'étant pas saturé par des liaisons hydrogène conventionnelles {svg_5}.
Réactions de couplage croisé
Le this compound a été utilisé dans des réactions de couplage croisé {svg_6}. Par exemple, l'ajout de CuI (20 mol %) aux conditions susmentionnées a permis de rendre la réaction de couplage de Sonogashira du this compound avec le phénylacétylène compatible avec cette approche. En conséquence, l'uracile 6-alcyné souhaité a été obtenu avec un bon rendement {svg_7}.
Efficacité radiobiologique
L'émission d'électrons du this compound est considérablement renforcée par rapport à celle de l'uracile ou de l'eau {svg_8}. Cette propriété du this compound a été étudiée lors de collisions avec des ions C6+ rapides {svg_9}.
Safety and Hazards
Mécanisme D'action
Target of Action
6-Iodouracil, similar to its analog 5-Iodouracil, primarily targets the enzyme Dihydropyrimidine dehydrogenase [NADP (+)] . This enzyme plays a crucial role in the metabolism of pyrimidine bases, which are key components of nucleic acids.
Mode of Action
It is believed to act similarly to 5-iodouracil and other uracil derivatives, which inhibit the function of their target enzymes, disrupting the synthesis of dna and rna . This disruption can lead to the inhibition of cell growth and division, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
The biochemical pathways affected by 6-Iodouracil are likely to involve the pyrimidine metabolism pathway . By inhibiting Dihydropyrimidine dehydrogenase, 6-Iodouracil can disrupt the balance of pyrimidine nucleotides, leading to imbalances in DNA and RNA synthesis . This can result in cell cycle arrest and apoptosis, particularly in rapidly dividing cells .
Result of Action
The primary result of 6-Iodouracil’s action is the inhibition of cell growth and division . By disrupting the balance of pyrimidine nucleotides, it can induce cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Action Environment
The action, efficacy, and stability of 6-Iodouracil can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and activity of the compound . Additionally, the presence of other substances, such as proteins or other drugs, can also influence the action of 6-Iodouracil .
Propriétés
IUPAC Name |
6-iodo-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3IN2O2/c5-2-1-3(8)7-4(9)6-2/h1H,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLZHGYKGYWHOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195389 | |
| Record name | 6-Iodouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4269-94-7 | |
| Record name | 6-Iodouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004269947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4269-94-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51094 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Iodouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 6-Iodouracil useful in synthesizing modified uracil derivatives?
A1: 6-Iodouracil is a valuable precursor in organic synthesis. Its reactivity stems from the iodine atom at the 6th position of the uracil ring. This iodine can be readily substituted with various functional groups using reactions like halogen-magnesium exchange. [] This allows for the efficient preparation of a wide range of 5- and 6-substituted uracil derivatives, including those with pharmaceutical relevance, such as Emivirine and HEPT precursors. []
Q2: Can you explain the interaction of 6-Iodouracil with transition metal complexes?
A2: 6-Iodouracil demonstrates interesting reactivity with low-valent transition metal complexes, specifically palladium(0) and platinum(0). [, ] It undergoes oxidative addition reactions with these complexes, primarily yielding cis-oxidative adducts. Interestingly, in solutions containing palladium, these cis-adducts undergo isomerization to their trans isomers. [, ] This reactivity could be potentially exploited in developing novel catalytic systems or for designing metal-based drugs.
Q3: How does the halogen atom in 6-halouracils influence their crystal structures?
A3: Research indicates that the halogen atom in 6-halouracils, including 6-Iodouracil, plays a significant role in their crystal packing. [] Unlike 5-halouracils, where hydrogen bonding dominates intermolecular interactions, 6-halouracils utilize halogen bonding alongside conventional hydrogen bonds. [] The urea carbonyl oxygen (O1) in these molecules acts as the halogen bond acceptor. While these halogen bonds are generally weak, with 6-Iodouracil exhibiting the strongest interaction among the 6-halouracils studied, they contribute significantly to the overall crystal packing arrangement. []
Q4: What are the limitations of using 6-Iodouracil as a potential radiosensitizer?
A4: While theoretical studies suggested 6-Iodouracil might act as a radiosensitizer, experimental studies revealed its instability in aqueous solutions. [] This instability arises from the susceptibility of the carbon-iodine bond to hydrolysis, leading to the rapid formation of 6-iodouracil. [] This hydrolysis, occurring through an SN1-type mechanism, poses a significant challenge to its potential use as a radiosensitizer, as it would decompose before reaching its target in biological systems. []
Q5: Are there any known synthetic routes for producing 6-Ethynyluracil, a derivative of 6-Iodouracil?
A5: Yes, 6-Ethynyluracil, a thiol-specific alkylating pyrimidine, can be synthesized using 6-Iodouracil as a starting material. One approach involves reacting silylated 6-Iodouracil with trimethylsilylacetylene in the presence of a palladium/copper catalyst. This reaction yields 6-[(trimethylsilyl)ethynyl]uracil, which is then converted to 6-Ethynyluracil by refluxing in methanol. []
Q6: What analytical techniques are employed in characterizing and studying 6-Iodouracil and its derivatives?
A6: Various analytical techniques are utilized to characterize and study 6-Iodouracil and its derivatives. These include:
- High-Performance Liquid Chromatography (HPLC): Used for separating, identifying, and quantifying 6-Iodouracil and its derivatives in mixtures. []
- Ultraviolet-Visible (UV-Vis) Spectroscopy: Helps analyze the compound's absorption and transmission of light, providing insights into its electronic structure. []
- X-ray Diffraction: Used to determine the crystal structures of 6-Iodouracil and its derivatives, revealing valuable information about their intermolecular interactions and packing arrangements. []
Q7: What is the significance of the photochemical reactions involving 5- and 6-Iodouracils?
A7: The photochemistry of 5- and 6-Iodouracils, particularly in the presence of allylsilanes and alkenes, offers a valuable synthetic route to various C5 and C6-substituted uracils. [, ] This photo-induced reaction provides a convenient method for introducing desired substituents at specific positions on the uracil ring, expanding the scope for creating diverse uracil derivatives.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






